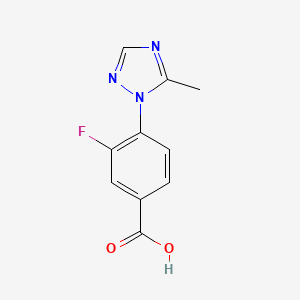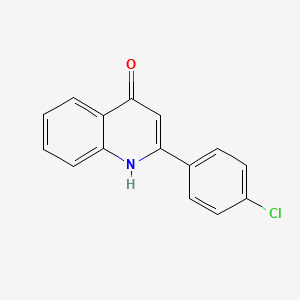![molecular formula C15H15FN2O5 B8806507 propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate CAS No. 136087-83-7](/img/structure/B8806507.png)
propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate is a chemical compound known for its potent inhibitory effects on aldose reductase, an enzyme involved in the polyol pathway. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetic complications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate typically involves the following steps:
Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST).
Spiro Compound Formation: The spiro linkage is formed through a condensation reaction between the chroman derivative and an imidazolidine precursor.
Esterification: The final step involves esterification to introduce the propyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate has several scientific research applications:
Chemistry: Used as a model compound in studying spiro compound synthesis and reactivity.
Biology: Investigated for its effects on enzyme inhibition, particularly aldose reductase.
Medicine: Potential therapeutic agent for treating diabetic complications by inhibiting aldose reductase.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of aldose reductase. It binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps mitigate the accumulation of sorbitol, which is implicated in diabetic complications. The molecular interactions involve hydrophilic and hydrophobic interactions, with the carbamoyl group playing a crucial role in binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fidarestat: Another aldose reductase inhibitor with a similar spiro structure.
Epalrestat: A structurally different aldose reductase inhibitor but with similar therapeutic applications.
Uniqueness
(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate is unique due to its specific stereochemistry and the presence of the propyl ester group, which may influence its pharmacokinetic properties and binding affinity compared to other inhibitors .
Propriétés
Numéro CAS |
136087-83-7 |
|---|---|
Formule moléculaire |
C15H15FN2O5 |
Poids moléculaire |
322.29 g/mol |
Nom IUPAC |
propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate |
InChI |
InChI=1S/C15H15FN2O5/c1-2-5-22-12(19)11-7-15(13(20)17-14(21)18-15)9-6-8(16)3-4-10(9)23-11/h3-4,6,11H,2,5,7H2,1H3,(H2,17,18,20,21)/t11-,15-/m0/s1 |
Clé InChI |
KXSOZSJFADAYID-NHYWBVRUSA-N |
SMILES isomérique |
CCCOC(=O)[C@@H]1C[C@]2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 |
SMILES canonique |
CCCOC(=O)C1CC2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-tert-Butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B8806429.png)
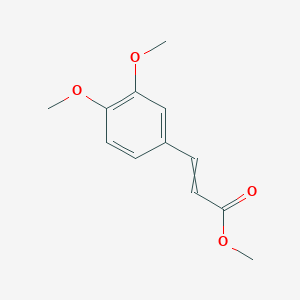
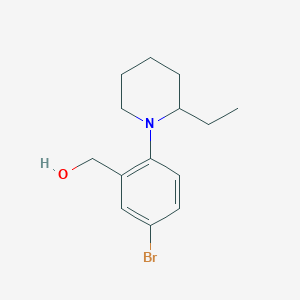
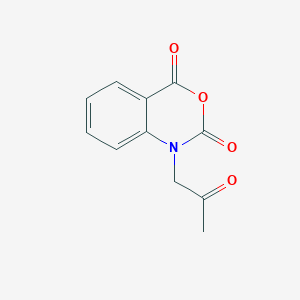

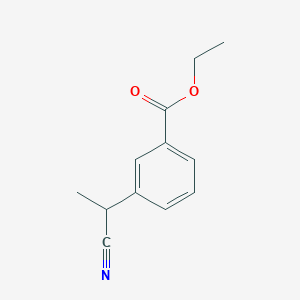

![2-Chloro-5-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8806486.png)
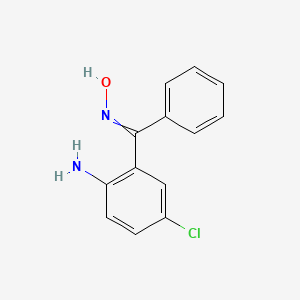
![6-Fluorobenzo[b]thiophen-3-amine](/img/structure/B8806502.png)

